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molecular formula C11H12BrN B8659456 2-(4-Bromo-2-methylphenyl)-2-methylpropanenitrile

2-(4-Bromo-2-methylphenyl)-2-methylpropanenitrile

Cat. No. B8659456
M. Wt: 238.12 g/mol
InChI Key: VGGPNUUNUTWYJX-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To a solution of (4-bromo-2-methyl-phenyl)-acetonitrile (1.26 g, 6 mmol) from step 3 above in DMF (15 mL) cooled to −10° C. was added a potassium t-butoxide (1.62 g, 14.4 mmol). The reaction was stirred for 15 minutes, iodomethane (0.86 mL, 13.8 mmol) was added slowly. The reaction was stirred for 2 hours then quenched with HOAc (0.51 mL, 9 mmol). The reaction mixture stirred for 20 minutes and mixed with IPE (250 mL) and water (200 mL). The layers were separated, and the aqueous layer was extracted with 3×100 mL IPE. The combined organics were washed with 200 mL water, and then dried over MgSO4. After filtering off the solids, the mother liquor was concentrated to the crude product by rotary evaporation. The residue was purified by flash column chromatography (0% to 75% EtOAc in Hexane) to give the desired product. Yield: 1.28 g, 89%. 1H NMR (400 MHz, CDCl3): δ 1.77 (6 H, s) 2.62 (3 H, s) 7.16 (1 H, d, J=8.59 Hz) 7.31–7.40 (2 H, m).
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[C:4]([CH3:11])[CH:3]=1.[CH3:12]C(C)([O-])C.[K+].IC.CC(O)=O.C[N:25]([CH:27]=O)C>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:9])[C:27]#[N:25])=[C:4]([CH3:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC#N)C
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.86 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0.51 mL
Type
reactant
Smiles
CC(=O)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×100 mL IPE
WASH
Type
WASH
Details
The combined organics were washed with 200 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtering off the solids
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated to the crude product by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (0% to 75% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C#N)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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